tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate
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Overview
Description
Tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a 1-methyl-1H-pyrazol-4-yl group, and a carboxylate group attached to the piperidine ring[_{{{CITATION{{{1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, contributing to their physiological and pharmacological activities .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate" . These factors include pH, temperature, and the presence of other molecules, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functional group modifications[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl .... One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.
Introduction of the 1-Methyl-1H-Pyrazol-4-yl Group: This group can be introduced through a nucleophilic substitution reaction involving a pyrazole derivative.
Esterification: The carboxylate group is introduced via esterification, often using tert-butyl alcohol in the presence of a strong acid catalyst.
Purification: The final product is purified through recrystallization or chromatographic techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidine-3-one derivatives.
Reduction Products: Piperidine-3-ol derivatives.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals[_{{{CITATION{{{1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition. Medicine: Industry: It is utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
N-(2-{[({1-Methyl-5-[(triphenylmethyl)-amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}-ethyl) carbamate: An intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ....
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with potential biological activity.
Uniqueness: Tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the piperidine ring, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 5-(1-methylpyrazol-4-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)11-5-10(6-15-7-11)12-8-16-17(4)9-12/h8-11,15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBIDNFFBJETLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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